In-Depth Technical Guide: Synthesis and Characterization of Ethambutol-d8
In-Depth Technical Guide: Synthesis and Characterization of Ethambutol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethambutol-d8, a deuterated analog of the antituberculosis drug Ethambutol. The inclusion of deuterium isotopes makes Ethambutol-d8 a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Ethambutol is a first-line bacteriostatic agent used in the treatment of tuberculosis. Ethambutol-d8, with a molecular formula of C₁₀H₁₆D₈N₂O₂ and a molecular weight of 212.36, serves as a stable isotope-labeled internal standard for the quantitative analysis of Ethambutol in biological matrices by mass spectrometry.[] Its physical and chemical properties are closely similar to those of the unlabeled drug, allowing for accurate quantification.
Synthesis of Ethambutol-d8
The synthesis of Ethambutol-d8 follows the established route for unlabeled Ethambutol, which involves the reaction of two equivalents of a chiral amino alcohol with a dihaloalkane. In the case of Ethambutol-d8, deuterated precursors are utilized to introduce the deuterium labels. The most common synthetic pathway involves the reaction of (S)-2-amino-1-butanol-d4 with 1,2-dichloroethane-d4.
Synthesis Pathway
Caption: General synthesis pathway for Ethambutol-d8.
Experimental Protocol: Synthesis of Ethambutol-d8
Starting Materials:
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(S)-2-amino-1-butanol-d4
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Anhydrous solvent (e.g., ethanol or methanol)
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Base (e.g., sodium hydroxide)
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Hydrochloric acid (for salt formation)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve two molar equivalents of (S)-2-amino-1-butanol-d4 in an anhydrous solvent.
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Addition of Dihaloalkane: To the stirred solution, add one molar equivalent of 1,2-dichloroethane-d4.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. A base is typically added to neutralize the hydrohalic acid formed during the reaction. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure Ethambutol-d8.
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Salt Formation (Optional): For better stability and handling, the free base of Ethambutol-d8 can be converted to its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Note: The synthesis of the deuterated precursor, (S)-2-amino-1-butanol-d4, can be achieved through various methods, including the reduction of deuterated L-aminobutyric acid or its esters.[9][10][11]
Characterization of Ethambutol-d8
The characterization of Ethambutol-d8 is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. Due to the absence of protons at the deuterated positions, the ¹H NMR spectrum of Ethambutol-d8 will show a significant reduction in signal complexity compared to its non-deuterated counterpart. The remaining signals will correspond to the non-deuterated protons in the molecule. The ¹³C NMR spectrum will show signals for all carbon atoms, though the signals for deuterated carbons may be broadened or show altered splitting patterns.
Reference NMR Data for Unlabeled Ethambutol:
While specific NMR data for Ethambutol-d8 is not widely published, the predicted spectra for unlabeled Ethambutol can serve as a reference for identifying the expected signal regions.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of Ethambutol-d8. It is also used to determine its fragmentation pattern, which is essential for developing quantitative analytical methods.
Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for Ethambutol-d8 is m/z 213.36.
Tandem Mass Spectrometry (MS/MS): For quantitative analysis using tandem mass spectrometry, a specific precursor-to-product ion transition is monitored. A commonly used transition for Ethambutol-d8 as an internal standard is m/z 213.1 → 122.4.[14]
Fragmentation Pathway: The fragmentation of Ethambutol typically involves the cleavage of the C-C bond adjacent to the nitrogen atoms and the loss of a butanol moiety. A plausible fragmentation pathway leading to the observed product ion for Ethambutol-d8 is illustrated below.
Caption: Proposed fragmentation pathway of Ethambutol-d8 in MS/MS.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of Ethambutol-d8.
| Parameter | Value | Reference |
| Synthesis | ||
| Reaction Type | N-Alkylation | General Organic Chemistry Principles |
| Reactants | (S)-2-amino-1-butanol-d4, 1,2-dichloroethane-d4 | Inferred from unlabeled synthesis[2][3] |
| Molar Ratio (approx.) | 2:1 | Inferred from unlabeled synthesis[2][4] |
| Characterization | ||
| Molecular Formula | C₁₀H₁₆D₈N₂O₂ | [][15] |
| Molecular Weight | 212.36 g/mol | [][15] |
| Mass Spectrometry (MS) | ||
| Protonated Molecular Ion ([M+H]⁺) | m/z 213.1 | [14] |
| MS/MS Transition | m/z 213.1 → 122.4 | [14] |
| NMR Spectroscopy | Data not publicly available | - |
Conclusion
The synthesis and characterization of Ethambutol-d8 are crucial for its application as a reliable internal standard in clinical and research settings. While a detailed public-domain synthesis protocol is not available, the established methods for unlabeled Ethambutol provide a clear synthetic route using deuterated precursors. The characterization data, particularly from mass spectrometry, confirms the identity and isotopic labeling of the compound, enabling its use in sensitive and accurate quantitative analyses. Further research and publication of detailed experimental procedures and comprehensive characterization data would be beneficial to the scientific community.
References
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- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,2-DICHLOROETHANE-D4 | 17060-07-0 [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. CAS 17060-07-0: 1,2-Dichloroethane-d4 | CymitQuimica [cymitquimica.com]
- 9. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 10. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Ethambutol(74-55-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. EthaMbutol-d8 | CAS#:1129526-23-3 | Chemsrc [chemsrc.com]
